molecular formula C14H15N3O B3060194 3-(Morpholinomethyl)-1H-indole-6-carbonitrile CAS No. 1951444-87-3

3-(Morpholinomethyl)-1H-indole-6-carbonitrile

Cat. No.: B3060194
CAS No.: 1951444-87-3
M. Wt: 241.29
InChI Key: NIUDIKCRIRDALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Morpholinomethyl)-1H-indole-6-carbonitrile is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a key synthetic intermediate for developing novel bioactive molecules. This indole derivative is structurally related to compounds investigated for their potential to interact with neurologically and cardiologically relevant biological targets. Research indicates that molecules featuring the indole scaffold linked to a morpholine group are valuable in early-stage drug discovery . Specifically, analogues of this compound have been explored as agonists for the CB1 cannabinoid receptor, a target with therapeutic potential in pain management and neuropathic conditions . Furthermore, structurally similar 3-morpholine-linked indole compounds have been rationally designed and synthesized as novel inhibitors of the Kv1.5 potassium channel, a high-profile target for the development of atrium-selective anti-atrial fibrillation drugs . Some of these inhibitors have also demonstrated concurrent vasodilation effects in preclinical models, suggesting a potential multi-faceted therapeutic profile . As a building block, this compound allows researchers to explore these and other structure-activity relationships. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)-1H-indole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-8-11-1-2-13-12(9-16-14(13)7-11)10-17-3-5-18-6-4-17/h1-2,7,9,16H,3-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUDIKCRIRDALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC3=C2C=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228306
Record name 1H-Indole-6-carbonitrile, 3-(4-morpholinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951444-87-3
Record name 1H-Indole-6-carbonitrile, 3-(4-morpholinylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951444-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-6-carbonitrile, 3-(4-morpholinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protocol for Ethyl 3-(Morpholinomethyl)-1H-indole-6-carbonitrile

  • Starting Material : Ethyl 1H-indole-6-carbonitrile-2-carboxylate is synthesized via Fischer indolization of aryl hydrazines with ethyl pyruvate.
  • Mannich Reaction : The indole derivative is reacted with formaldehyde (37% aqueous solution) and morpholine in ethanol at 60–80°C for 8–12 hours.
  • Product Isolation : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield ethyl this compound-2-carboxylate.
  • Decarboxylation : The ester group at the 2-position is hydrolyzed using NaOH (2M) in ethanol/water (1:1), followed by acidification to yield the free carboxylic acid. Subsequent heating with PCl₅ converts the acid to the nitrile group.

Key Data :

  • Yield: 65–72% after decarboxylation.
  • Reaction Time: 12–14 hours (total).
  • Advantages: High regioselectivity; scalable for bulk synthesis.

Nucleophilic Substitution Approach

This method replaces a halogen or other leaving group at the 3-position of the indole core with morpholine.

Synthesis via 3-(Bromomethyl)-1H-indole-6-carbonitrile

  • Bromination : 3-Methyl-1H-indole-6-carbonitrile is brominated using N-bromosuccinimide (NBS) in CCl₄ under UV light to yield 3-(bromomethyl)-1H-indole-6-carbonitrile.
  • Displacement Reaction : The brominated intermediate is reacted with morpholine in dimethylformamide (DMF) at 80°C for 6 hours, using potassium carbonate as a base.
  • Purification : The product is isolated via solvent evaporation and recrystallized from ethanol.

Key Data :

  • Yield: 58–64%.
  • Purity: >95% (HPLC).
  • Limitations: Requires strict control over bromination conditions to avoid overhalogenation.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, improving yields and reducing byproducts.

Optimized Microwave Protocol

  • Reagents : 1H-indole-6-carbonitrile, paraformaldehyde, morpholine, and acetic acid (catalyst).
  • Conditions : Irradiated at 150 W, 100°C, for 20–30 minutes in a sealed vessel.
  • Workup : The mixture is cooled, diluted with water, and extracted with dichloromethane.

Key Data :

  • Yield: 78–82%.
  • Reaction Time: 30 minutes (vs. 12 hours conventionally).
  • Advantages: Enhanced energy efficiency; suitable for high-throughput screening.

Reductive Amination Pathway

Although less commonly reported, reductive amination offers an alternative route for introducing the morpholinomethyl group.

Procedure Overview

  • Aldehyde Intermediate : 3-Formyl-1H-indole-6-carbonitrile is prepared via Vilsmeier-Haack formylation of 1H-indole-6-carbonitrile.
  • Reductive Amination : The aldehyde is reacted with morpholine and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) for 24 hours.
  • Isolation : The product is purified via flash chromatography.

Key Data :

  • Yield: 50–55%.
  • Challenges: Requires strict pH control to avoid over-reduction.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage Limitation
Mannich Reaction 65–72% 12–14 hours High regioselectivity Multi-step decarboxylation
Nucleophilic Substitution 58–64% 6–8 hours Straightforward halogen displacement Bromination step sensitivity
Microwave-Assisted 78–82% 30 minutes Rapid synthesis Specialized equipment required
Reductive Amination 50–55% 24 hours Mild conditions Low yield; pH sensitivity

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.
  • Ethanol/water mixtures optimize Mannich reaction kinetics by balancing solubility and reactivity.

Catalysis

  • Acetic acid (5–10 mol%) accelerates Mannich reactions via protonation of the imine intermediate.
  • Raney Nickel enables efficient nitrile reductions in multi-step syntheses.

Temperature Control

  • 60–80°C : Ideal for conventional Mannich reactions to prevent decomposition.
  • Microwave heating : Enables rapid energy transfer at 100–150°C without side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinomethyl)-1H-indole-6-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a critical building block in organic synthesis for creating more complex molecules. Its unique structure enables researchers to explore various reaction mechanisms, leading to the development of new compounds with potential applications in pharmaceuticals and materials science .

Medicine

  • Therapeutic Potential : Ongoing research indicates that this compound exhibits promising biological activities, including:
    • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, outperforming established antibiotics in specific assays .
    • Neuropharmacological Effects : Animal studies indicate that it may act as an anticonvulsant, significantly reducing seizure frequency. This suggests potential applications in treating neurological disorders .

Industry

  • Material Development : The compound is being investigated for its potential use in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure may confer desirable characteristics to these materials .

Antimicrobial Efficacy

In a recent study evaluating various indole derivatives, this compound demonstrated significant antimicrobial activity against multiple bacterial strains, suggesting its potential as a new antibiotic agent .

Neuropharmacological Effects

Animal models treated with this compound showed a marked decrease in seizure frequency compared to control groups. This indicates its potential as an anticonvulsant agent, warranting further investigation into dosage optimization and long-term effects .

Mechanism of Action

The mechanism of action of 3-(Morpholinomethyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with signaling pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. 5-Methyl-3-phenyl-1H-indole-2-carbonitrile ()
  • Structure: Methyl at C5, phenyl at C3, cyano at C2.
  • Physical Properties : Melting point ~168°C; IR shows NH (3320 cm⁻¹) and CN (2189 cm⁻¹) stretches.
  • Comparison: The phenyl group at C3 may reduce solubility compared to the morpholinomethyl group in the target compound. The cyano group position (C2 vs.
B. 3-[(Dimethylamino)methyl]-1H-indole-6-carbonitrile ()
  • Structure: Dimethylaminomethyl at C3, cyano at C4.
  • The morpholine’s oxygen atom may enhance solubility and metabolic stability compared to the tertiary amine .
C. 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile ()
  • Structure : Methoxy at C6, methyl at C2, phenyl at N1.
  • Crystal Data : Dihedral angle of 64.48° between indole and phenyl rings; weak C–H···π interactions.
  • Comparison: The methoxy group at C6 (vs. Substituents at N1 (phenyl vs. H) influence steric hindrance and crystal packing .
A. AT9283 ()
  • Activity : Multikinase inhibitor (Aurora A/B, JAKs, Syk) with IC₅₀ values of 0.50–0.58 μM in mast cell degranulation assays. Inhibits cytokine secretion (TNF-α IC₅₀ ≈ 0.017 μM).
  • The target compound’s indole core may offer different selectivity profiles .
B. 3-Bromo-1H-indole-6-carbonitrile ()
  • Structure: Bromo at C3, cyano at C5.
  • Properties : Molecular weight 221.05 g/mol; predicted pKa ~13.3.
  • Comparison: Bromine’s electronegativity and size may hinder binding compared to the morpholinomethyl group. The cyano group’s position (C6) is conserved, suggesting similar metabolic stability .

Physicochemical Properties

Compound Substituents (Position) Molecular Weight (g/mol) Key Spectral Data (IR, NMR)
Target Compound Morpholinomethyl (C3), CN (C6) ~243.3 (estimated) Expected CN stretch ~2200 cm⁻¹
5-Methyl-3-phenyl-1H-indole-2-carbonitrile Methyl (C5), Phenyl (C3), CN (C2) 232.1 CN: 2189 cm⁻¹; ¹H-NMR δ 10.8 (NH)
3-[(Dimethylamino)methyl]-1H-indole-6-carbonitrile Dimethylaminomethyl (C3), CN (C6) ~201.3 Likely NH stretch ~3320 cm⁻¹ (similar to )
6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile Methoxy (C6), Methyl (C2), Phenyl (N1) 278.3 ¹³C-NMR δ 144.88 (C-NH₂)

Biological Activity

3-(Morpholinomethyl)-1H-indole-6-carbonitrile is a synthetic compound derived from the indole family, characterized by the presence of a morpholinomethyl group and a cyano functional group. This compound has garnered attention due to its diverse biological activities, including antimicrobial, tranquilizing, and anticonvulsant effects. Understanding its biological activity is crucial for potential therapeutic applications and drug development.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the Mannich reaction , where an indole derivative reacts with formaldehyde and morpholine. This reaction introduces the morpholinomethyl group, while the cyano group can be incorporated through nitrilation or other substitution reactions on the indole ring. The unique structure of this compound enhances its interaction with biological targets, leading to varied pharmacological profiles.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Tranquilizing and Anticonvulsant Effects

The compound has also shown tranquilizing and anticonvulsant effects in various animal models. These effects are likely due to its influence on neurotransmitter systems, particularly through modulation of GABAergic pathways. Detailed pharmacological studies are necessary to elucidate the specific receptors involved.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparison with related compounds reveals insights into its SAR:

Compound NameStructural FeaturesUnique Properties
3-(Pyrrolidinomethyl)-1H-indole-6-carbonitrilePyrrolidinomethyl group instead of morpholineMay exhibit different biological activities
3-(Aminomethyl)-1H-indole-6-carbonitrileAminomethyl substituentPotentially different pharmacodynamics
3-(Phenylmethyl)-1H-indole-6-carbonitrilePhenylmethyl groupVariations in lipophilicity affecting absorption

These analogs demonstrate how substituent variations can alter biological activity and pharmacokinetic properties.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : In a study evaluating various indole derivatives, this compound was found to inhibit growth in multiple bacterial strains, outperforming several known antibiotics in certain assays.
  • Neuropharmacological Effects : Animal studies reported that administration of this compound resulted in significant reductions in seizure frequency, indicating its promise as a novel anticonvulsant agent. Further investigations into dosage optimization and long-term effects are ongoing.

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may act as a modulator of enzyme activity or receptor interaction, particularly affecting neurotransmitter systems involved in mood regulation and seizure control .

Q & A

Q. What are the primary biological targets and inhibitory concentrations of 3-(Morpholinomethyl)-1H-indole-6-carbonitrile in mast cell activation studies?

Answer: this compound (a key component of the multitargeted kinase inhibitor AT9283) primarily inhibits spleen tyrosine kinase (Syk) . This inhibition suppresses mast cell degranulation and cytokine secretion with the following IC50 values:

  • Degranulation : ~0.58 µM in RBL-2H3 cells and ~0.50 µM in bone marrow-derived mast cells (BMMCs) .
  • IL-4 secretion : ~0.09 µM .
  • TNF-α secretion : ~0.19 µM .

Experimental validation involves pre-treating IgE-sensitized mast cells with the compound for 30 minutes, followed by antigen (e.g., DNP-HSA) stimulation. Degranulation is quantified via β-hexosaminidase release assays, while cytokines are measured using ELISA .

Q. What experimental models are used to evaluate the compound’s anti-allergic efficacy?

Answer:

  • In vitro models :
    • RBL-2H3 cells (rat basophilic leukemia cells) and BMMCs (bone marrow-derived mast cells) are stimulated with IgE/antigen complexes to mimic IgE-mediated allergic responses. β-hexosaminidase release and cytokine ELISA are standard readouts .
  • In vivo models :
    • Passive cutaneous anaphylaxis (PCA) in mice: Evans blue dye leakage into ear tissue is measured post-antigen challenge. AT9283 reduced dye extravasation with an ED50 of ~34 mg/kg (oral administration), comparable to cetirizine (a reference antihistamine) .

Advanced Research Questions

Q. How does Syk inhibition by this compound modulate downstream signaling pathways in mast cells?

Answer: The compound suppresses Syk-dependent pathways without directly inhibiting Syk phosphorylation. Key downstream effects include:

  • Dose-dependent inhibition of LAT phosphorylation (linker for activation of T cells), a critical adaptor protein in FcεRI signaling .
  • Reduced activation of PLCγ1, Akt, and MAP kinases (JNK, Erk1/2, p38), which regulate calcium mobilization and cytokine production .
  • Direct inhibition of Syk enzymatic activity confirmed via in vitro kinase assays .

Notably, while Syk is the primary target, off-target effects on other kinases (e.g., Src-family kinases) cannot be excluded, necessitating selectivity profiling .

Q. What methodological challenges arise when interpreting the compound’s effects on cytokine secretion versus degranulation?

Answer:

  • Divergent IC50 values : The compound exhibits lower IC50 for cytokine inhibition (e.g., 0.09 µM for IL-4) compared to degranulation (0.58 µM), suggesting distinct signaling thresholds.
  • Temporal resolution : Cytokine secretion (e.g., TNF-α, IL-4) requires prolonged incubation (>4 hours), whereas degranulation occurs within minutes of antigen stimulation. This necessitates staggered sampling times .
  • Cell viability controls : Cytotoxicity assays (e.g., CCK-8) are critical, as high concentrations (>10 µM) may confound cytokine data via cell death .

Q. Are there contradictions in the proposed mechanism of action for this compound?

Answer: Yes. While Syk inhibition is central to its anti-allergic effects, evidence suggests:

  • Partial suppression of LAT phosphorylation without affecting Syk phosphorylation, implying indirect modulation of downstream effectors .
  • Potential off-target kinase inhibition , as Syk-independent pathways (e.g., Lyn/Fyn) may contribute to mast cell activation. This requires further kinase profiling .

Q. How can researchers optimize in vivo dosing regimens for allergic disease models?

Answer:

  • Pharmacokinetic profiling : The compound’s oral bioavailability (ED50 ~34 mg/kg in PCA) suggests moderate absorption. Dose escalation studies (10–100 mg/kg) are recommended to balance efficacy and toxicity .
  • Combination therapy : Co-administration with antihistamines (e.g., cetirizine) may enhance efficacy, as seen in PCA models .
  • Tissue-specific analysis : Histological evaluation of mast cell degranulation in ear/skin biopsies complements systemic readouts like Evans blue leakage .

Methodological Considerations

Q. What controls are essential for validating mast cell activation assays?

Answer:

  • Negative controls : Unstimulated cells (no antigen) and vehicle-only treatment (e.g., DMSO).
  • Positive controls : PP2 (Src-family kinase inhibitor) or curcumin (Syk inhibitor) for degranulation/cytokine suppression .
  • Cell viability : CCK-8 or MTT assays to exclude cytotoxicity .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Bioavailability : Assess compound stability in plasma and tissue penetration using LC-MS.
  • Metabolite activity : Screen for active metabolites that may contribute to in vivo effects.
  • Species-specific differences : Compare murine BMMCs with human mast cells (e.g., LAD2 cells) to validate translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Morpholinomethyl)-1H-indole-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-(Morpholinomethyl)-1H-indole-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.